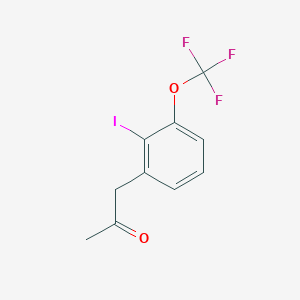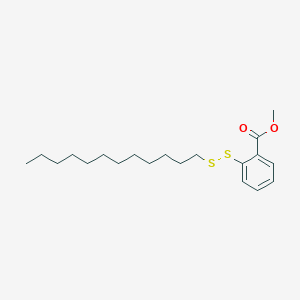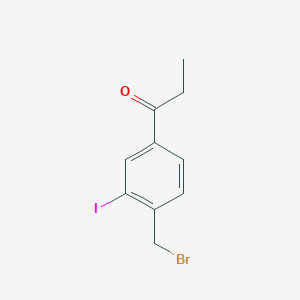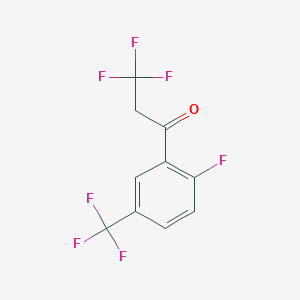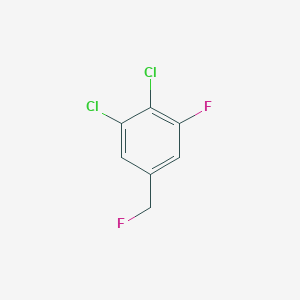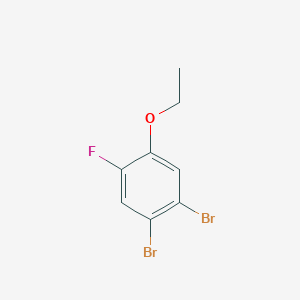
1,2-Dibromo-4-ethoxy-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-4-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H7Br2FO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-ethoxy-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of bromine and fluorine reagents under controlled conditions to ensure the selective substitution of the benzene ring. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-4-ethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products .
Aplicaciones Científicas De Investigación
1,2-Dibromo-4-ethoxy-5-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-4-ethoxy-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the ethoxy group.
1,2-Dibromo-4-fluorobenzene: Similar but without the ethoxy group.
1,2-Dibromo-4-ethoxybenzene: Similar but lacks the fluorine atom.
Uniqueness
1,2-Dibromo-4-ethoxy-5-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H7Br2FO |
|---|---|
Peso molecular |
297.95 g/mol |
Nombre IUPAC |
1,2-dibromo-4-ethoxy-5-fluorobenzene |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
Clave InChI |
ZJZGOTAWJKLLOO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)
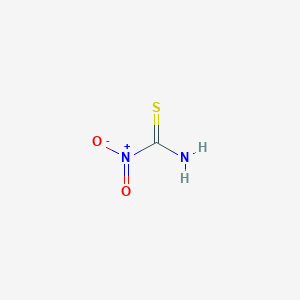


![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)
